Home > Products > Screening Compounds P112719 > 9H-Purine-2,6-diamine, N2-(2-aminocyclohexyl)-N6-(3-chlorophenyl)-9-ethyl-, cis-
9H-Purine-2,6-diamine, N2-(2-aminocyclohexyl)-N6-(3-chlorophenyl)-9-ethyl-, cis- - 190653-73-7

9H-Purine-2,6-diamine, N2-(2-aminocyclohexyl)-N6-(3-chlorophenyl)-9-ethyl-, cis-

Catalog Number: EVT-255311
CAS Number: 190653-73-7
Molecular Formula: C19H24ClN7
Molecular Weight: 385.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Selective CDK1 inhibitor, enhancing TRAIL-induced apoptosis in breast cancer cells by reducing X-linked inhibitor of apoptosis protein; High Quality Biochemicals for Research Uses
Classification

This compound falls under the category of pharmaceutical agents and biochemical research tools. Its structure allows it to interact with biological systems, making it valuable for experimental applications in pharmacology and biochemistry.

Synthesis Analysis

The synthesis of 9H-Purine-2,6-diamine, N2-(2-aminocyclohexyl)-N6-(3-chlorophenyl)-9-ethyl-, cis- involves several steps that typically include the formation of the purine core followed by functionalization at specific nitrogen atoms.

Key Steps in Synthesis:

  1. Formation of the Purine Base: The initial step usually involves the condensation of appropriate amino acids or amines with carbonyl compounds to form the purine framework.
  2. Introduction of Functional Groups: Subsequent reactions introduce the 3-chlorophenyl and 2-aminocyclohexyl groups through nucleophilic substitution or coupling reactions.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Specific conditions such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis .

Molecular Structure Analysis

The molecular formula of 9H-Purine-2,6-diamine, N2-(2-aminocyclohexyl)-N6-(3-chlorophenyl)-9-ethyl-, cis- is C19H24ClN7C_{19}H_{24}ClN_{7} with a molar mass of approximately 385.89 g/mol .

Structural Features:

  • Purine Core: The compound features a bicyclic purine structure characterized by two fused rings.
  • Chlorophenyl Group: A chlorinated phenyl ring at the N6 position enhances lipophilicity and may influence receptor binding.
  • Aminocyclohexyl Group: This substituent at the N2 position introduces steric bulk and may affect the compound's interaction with biological targets.

The stereochemistry is defined with two stereocenters, contributing to its optical activity .

Chemical Reactions Analysis

The compound can participate in various chemical reactions typical for amines and purines:

  1. Nucleophilic Substitution Reactions: The amine groups can act as nucleophiles in reactions with electrophiles.
  2. Acid-Base Reactions: The amines can also function as bases, reacting with acids to form salts.
  3. Reactions Involving Chlorine Substituents: The presence of chlorine allows for further functionalization through nucleophilic attack or elimination reactions.

These reactions are essential for modifying the compound for specific applications or enhancing its biological activity .

Mechanism of Action

The mechanism of action for 9H-Purine-2,6-diamine, N2-(2-aminocyclohexyl)-N6-(3-chlorophenyl)-9-ethyl-, cis- primarily involves its interaction with cellular targets that regulate cell proliferation and apoptosis.

Proposed Mechanisms:

  1. Inhibition of Kinases: The compound may inhibit specific kinases involved in cell cycle regulation, leading to altered cell division rates.
  2. Induction of Apoptosis: By modulating pathways associated with programmed cell death, it can promote apoptosis in cancer cells.

Experimental data suggest that it has a low nanomolar potency (IC50 ~ 25 nM) against certain targets related to these pathways .

Physical and Chemical Properties Analysis

The physical properties of 9H-Purine-2,6-diamine include:

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in polar solvents like water and dimethyl sulfoxide due to its amine groups.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids and bases.

Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are used to confirm identity and purity .

Applications

9H-Purine-2,6-diamine, N2-(2-aminocyclohexyl)-N6-(3-chlorophenyl)-9-ethyl-, cis- has several significant applications:

  1. Pharmaceutical Research: It serves as a lead compound in drug discovery programs targeting cancer therapies.
  2. Biochemical Studies: Utilized in studies investigating cellular signaling pathways and mechanisms of apoptosis.
  3. Chemical Biology Tools: Acts as a probe for understanding enzyme functions related to purine metabolism.
Introduction to Purine-Based Therapeutic Agents and Target Compound Contextualization

Purine derivatives constitute a cornerstone of medicinal chemistry, serving as privileged scaffolds in drug discovery due to their inherent bioisosterism with endogenous purine nucleotides. These compounds interact with diverse biological targets, including kinases, phosphodiesterases, and G-protein-coupled receptors, enabling therapeutic modulation of cellular signaling, proliferation, and metabolism. The structural plasticity of the purine core allows for extensive chemical modification, facilitating the optimization of pharmacokinetic and pharmacodynamic properties. Within this expansive chemical space, cis-N2-(2-aminocyclohexyl)-N6-(3-chlorophenyl)-9-ethyl-9H-purine-2,6-diamine emerges as a structurally sophisticated derivative designed for targeted biological activity. Its deliberate stereochemical configuration and strategic substituent placement reflect contemporary drug design principles aimed at achieving high target selectivity and potency, positioning it within the latest generation of rationally engineered purine-based therapeutics [1].

Historical Evolution of Purine Derivatives in Medicinal Chemistry

The therapeutic exploitation of purine analogs began with antimetabolite drugs like 6-mercaptopurine (6-MP) and azathioprine, developed in the 1950s. These early agents targeted nucleotide biosynthesis, disrupting DNA replication in rapidly dividing cells, primarily for anticancer and immunosuppressive applications. While effective, their lack of selectivity caused significant off-target toxicity, driving research toward more targeted modifications [1].

The 1970s–1990s witnessed the development of acyclovir (acyclic guanosine analog) and its prodrug valacyclovir, which incorporated sugar moiety modifications. These antivirals demonstrated remarkable selectivity for herpesvirus-encoded thymidine kinase, enabling selective phosphorylation and activation within infected cells—a seminal example of leveraging viral enzymes for targeted activation [1].

The advent of kinase-targeted therapies in the 2000s marked a paradigm shift. Purines served as ideal scaffolds for ATP-competitive kinase inhibitors due to their ability to mimic the adenine ring of ATP. Seliciclib (R-roscovitine), a cyclin-dependent kinase (CDK) inhibitor featuring a 2,6,9-trisubstituted purine core, exemplified this approach. While showing promise in cancer and inflammatory diseases, its clinical translation faced challenges related to selectivity and pharmacokinetics, highlighting the need for further structural refinement [1].

Modern design, as embodied by the target compound, integrates multiple sophisticated strategies:

  • Stereochemical Control: Introduction of chiral, conformationally constrained substituents (e.g., cis-1,2-diaminocyclohexyl) to enforce specific three-dimensional interactions with target proteins.
  • Hydrophobic Tailoring: Incorporation of aryl groups (e.g., 3-chlorophenyl) to exploit hydrophobic subpockets in target binding sites, enhancing affinity and selectivity.
  • N9-Alkylation: Addition of groups like ethyl to modulate membrane permeability, metabolic stability, and to prevent unwanted phosphorylation or glycosylation.

This evolution reflects a trajectory from broad-acting antimetabolites toward highly specific, rationally designed modulators of protein function, with stereochemistry and targeted hydrophobic interactions becoming critical design elements [1].

Table 1: Evolution of Key Purine-Based Therapeutics

EraRepresentative AgentsCore Structural FeaturesPrimary Therapeutic Target/UseLimitations Addressed by Modern Designs
1950s-1960s6-Mercaptopurine, ThioguanineSimple 6-thio substitutionAntimetabolite (Leukemia, Immunosuppression)Low selectivity, high toxicity
1970s-1980sAcyclovir, GanciclovirAcyclic sugar mimicViral DNA polymerase (Antiviral)Limited spectrum, activation dependency
1990s-2000sCladribine, FludarabineHalogenation (Cl, F), arabinoside sugarAntimetabolite (Leukemia, Lymphoma)Toxicity, resistance development
2000s-2010sSeliciclib, Istradefylline2,6,9-Trisubstitution; targeted lipophilicityCDKs, Adenosine A₂A receptor (Cancer, Parkinson's)Selectivity issues, suboptimal PK properties
2010s-PresentTarget compound & analogsChiral cycloaliphatic amines, cis stereochemistry, optimized aryl/hydrophobic groupsKinases, Chaperones? (Oncology, Neuro?)Designed for enhanced target specificity & ADME

Structural Uniqueness of cis-N2-(2-Aminocyclohexyl)-N6-(3-Chlorophenyl)-9-Ethyl-9H-Purine-2,6-diamine

This compound exemplifies contemporary rational drug design through its multi-faceted structural features, each contributing precisely to its potential biological profile:

  • Purine Core as a Multivalent Scaffold:The unsubstituted N1 and N7 positions preserve the hydrogen-bonding donor/acceptor pattern critical for mimicking adenine in ATP-binding pockets. The N3-C4 imidazole nitrogen atoms provide additional points for interaction or solvation. This core serves as the essential "anchor" for target engagement, analogous to how platinum centers anchor DNA interactions in metallodrugs [1].

  • N2-cis-2-Aminocyclohexyl Group – Conformational Restriction and Chirality:

  • Stereochemistry: The cis configuration (both amino groups equatorial relative to the cyclohexane ring or one axial/one equatorial) imposes a specific three-dimensional orientation on the exocyclic N2 nitrogen and its amine group. This rigidly defines the vector and presentation of the primary amine functionality (–NH₂) for interactions with complementary acidic residues (e.g., Asp, Glu) or phosphate groups within the target protein's binding site.
  • Chirality: The chiral cyclohexane ring introduces stereocenters. The cis isomer itself is diastereomeric (typically existing as enantiomeric pairs: 1R,2R and 1S,2S). Biological activity is often highly enantioselective, with one enantiomer exhibiting significantly higher potency.
  • Role: This group provides steric bulk and conformational constraint, potentially enhancing selectivity by preventing binding to off-target proteins lacking compatible binding pockets. It mimics aspects of the piperazine or piperidine rings common in many kinase inhibitors but with distinct stereochemical presentation.
  • N6-(3-Chlorophenyl) Group – Hydrophobic and Electronic Effects:
  • Hydrophobic Pocket Engagement: The phenyl ring is designed to occupy a hydrophobic sub-pocket within the target protein, driven by van der Waals interactions and the hydrophobic effect.
  • Meta-Chlorine Substituent: The chlorine atom at the meta position serves dual purposes:
  • Steric/Electronic Modulation: It withdraws electrons inductively but donates weakly via resonance, subtly altering the electron density of the phenyl ring. This can influence π-stacking interactions or dipole-dipole interactions within the binding site.
  • Steric Blocking/Lipophilicity Enhancement: It provides a steric "bump" that can improve selectivity by preventing binding to targets lacking sufficient space. It also increases overall molecular lipophilicity, potentially aiding membrane permeability.
  • Positioning: The meta substitution avoids direct interference with the purine core's electronic properties while positioning the halogen optimally for target interactions.
  • N9-Ethyl Group – Pharmacokinetic and Electronic Optimization:
  • Blocking Glycosylation/Phosphorylation: Substitution at N9 prevents metabolic activation pathways like phosphorylation by cellular kinases or glycosylation, which could convert the molecule into an aberrant nucleotide.
  • Modulating Lipophilicity and pKa: The ethyl group increases lipophilicity compared to an H-atom, improving passive membrane diffusion and potentially CNS penetration if required. It may also subtly influence the pKa of nearby purine nitrogens.
  • Steric Influence: While small, the ethyl group adds steric bulk near N7/N8, potentially influencing interactions in this region of the binding site.

Table 2: Functional Analysis of Key Substituents in the Target Compound

Structural FeatureKey Chemical PropertiesPotential Biological RoleDesign Rationale Analogy (from [1])
Purine Core (1H-imidazo[4,5-d]pyrimidine)Planar heteroaromatic; H-bond donor (N1-H)/acceptor (N3, N7); Dipole momentATP-binding site recognition; H-bonding network; π-stackingExploiting inherent reactivity of privileged scaffolds
N2-cis-2-AminocyclohexylChiral center(s); Primary aliphatic amine (basic); Conformationally constrained; cis diastereomerSalt-bridge/H-bond formation; Induced fit via conformational rigidity; Selectivity filterControlling reactivity & specificity via stereochemistry and ligand geometry
N6-(3-Chlorophenyl)Aromatic hydrophobe; Weak electron-withdrawing group (Cl); Meta-substitutedHydrophobic pocket binding; π-π stacking; Dipole-dipole interactions; Increased logPHarnessing ligand hydrophobicity for targeted interactions
N9-EthylAlkyl group; Moderate lipophilicity; Stereoelectronically neutralBlocking N9 metabolic sites (phosphorylation/glycosylation); Modulating lipophilicity/logD; Steric hindrance near N7Prodrug strategies controlling activation/reactivity

Role of Substituent Stereochemistry in Bioactivity: cis vs. trans Isomerism

The biological activity of molecules featuring chiral cyclohexyl rings is profoundly sensitive to stereochemistry. The cis and trans isomers of diaminocyclohexane (DACH) derivatives represent distinct geometric entities with vastly different three-dimensional shapes, conformational flexibility, and presentation of functional groups. This significantly impacts their molecular recognition by biological targets, mirroring the critical role of stereochemistry observed in metal-based drugs like cisplatin (cis-diamminedichloridoplatinum(II)) and its inactive trans isomer [1].

  • Structural Differences Dictate Target Fit:
  • Functional Group Geometry: In the cis-DACH isomer, the two amino groups project from the same face of the cyclohexane ring (both equatorial in the lowest energy chair conformation, or one axial and one equatorial). This creates a specific spatial relationship (distance and angle) between the N2 nitrogen of the purine and the primary amine (–NH₂) of the cyclohexyl ring. This geometry may perfectly complement the arrangement of hydrogen bond acceptors/donors and hydrophobic surfaces in the target protein's binding pocket.
  • Contrast with trans Isomer: The trans-DACH isomer has amino groups projecting from opposite faces of the ring (one equatorial, one axial). This results in a significantly different spatial relationship between the key functional groups – a larger distance and different vectorial orientation compared to the cis isomer. This geometric mismatch can prevent the trans isomer from forming the critical interactions necessary for high-affinity binding or productive inhibition, rendering it significantly less active or inactive. This parallels the stark activity difference between cis- and trans-platin, where only the cis isomer forms the critical intrastrand DNA cross-links [1].
  • Conformational Flexibility and Entropic Penalty:
  • cis Isomer: While conformationally restricted compared to acyclic chains, the cis-1,2-diaminocyclohexyl group still exhibits ring flip dynamics. However, the cis configuration often presents a functional group vector that remains compatible with the target binding site across low-energy conformations, or the binding site itself may induce a specific favorable conformation.
  • trans Isomer: The trans isomer experiences greater steric strain in its ring conformations due to the axial substituent. Achieving a binding-competent conformation for the trans isomer might require significant energy expenditure (high conformational energy) or may simply be geometrically impossible for the target site, leading to a large entropic or enthalpic penalty upon binding. This inherently reduces binding affinity.
  • Differential Solvation and Pharmacokinetics:The three-dimensional surface topology and dipole moments of the cis and trans isomers differ. This can affect their solvation shells, hydrogen-bonding potential with water, and consequently, their partition coefficients (log P/log D), solubility, and permeability. The cis isomer might possess physicochemical properties more favorable for absorption and distribution.

  • Enantioselectivity within the cis Diastereomer:The cis-1,2-diaminocyclohexyl group is chiral, existing as enantiomeric pairs (1R,2R and 1S,2S). Biological targets are inherently chiral environments. Consequently, one enantiomer of the cis isomer is likely to exhibit significantly higher binding affinity and potency than the other, as the non-matching enantiomer will present its functional groups in a mirror-image arrangement incompatible with the target site. This enantioselectivity is a hallmark of specific receptor or enzyme interactions.

Table 3: Impact of Stereochemistry on Predicted Bioactivity Parameters

Parametercis Isomertrans IsomerBiological Consequence
DACH Amino Group GeometryGroups project ~60-90° apart on same face (pseudo-equatorial)Groups project ~180° apart on opposite faces (eq/ax or ax/eq)cis geometry matches complementary target site residues
Critical Distance (N-Purine to NH₂)Shorter, fixed distance (~4-5 Å)Longer, variable distance (>5.5 Å)cis enables simultaneous bidentate H-bonding to target
Conformational FlexibilityModerate; ring flip exchanges eq/ax positions for substituentsHigher strain; axial substituent destabilizes conformationstrans incurs higher energy penalty for binding-competent state
Solvation/PartitioningDistinct dipole moment and lipophilic surface topologyDifferent dipole moment and surface exposureAltered logD, membrane permeation, and distribution profiles
EnantioselectivityHigh (1R,2R vs. 1S,2S often exhibit 10-100x activity difference)Lower (due to inherently poorer fit)Single enantiomer cis essential for optimal potency & selectivity

Properties

CAS Number

190653-73-7

Product Name

9H-Purine-2,6-diamine, N2-(2-aminocyclohexyl)-N6-(3-chlorophenyl)-9-ethyl-, cis-

IUPAC Name

2-N-[(1R,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine

Molecular Formula

C19H24ClN7

Molecular Weight

385.9 g/mol

InChI

InChI=1S/C19H24ClN7/c1-2-27-11-22-16-17(23-13-7-5-6-12(20)10-13)25-19(26-18(16)27)24-15-9-4-3-8-14(15)21/h5-7,10-11,14-15H,2-4,8-9,21H2,1H3,(H2,23,24,25,26)/t14-,15+/m0/s1

InChI Key

UTBSBSOBZHXMHI-LSDHHAIUSA-N

SMILES

CCN1C=NC2=C(N=C(N=C21)NC3CCCCC3N)NC4=CC(=CC=C4)Cl

Synonyms

CGP 74514A
CGP-74514A
CGP74514A
N(2)-(2-aminocyclohexyl)-N(6)-(3-chlorophenyl)-9-ethyl-9H-purine-2,6-diamine

Canonical SMILES

CCN1C=NC2=C(N=C(N=C21)NC3CCCCC3N)NC4=CC(=CC=C4)Cl

Isomeric SMILES

CCN1C=NC2=C(N=C(N=C21)N[C@@H]3CCCC[C@@H]3N)NC4=CC(=CC=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.